molecular formula C17H17Cl2NO2 B4764591 {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride

{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride

Cat. No. B4764591
M. Wt: 338.2 g/mol
InChI Key: QPFLUIKDIZUJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride involves its interaction with the GPR35 receptor. When the compound binds to the receptor, it activates downstream signaling pathways that lead to various physiological effects. The exact mechanism of action is still being studied, but it is believed that this compound acts as an allosteric modulator of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it interacts with. Some of the effects observed in studies include anti-inflammatory properties, analgesic effects, and immune system modulation. These effects make this compound a potential candidate for the development of new drugs for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride in lab experiments is its potency and selectivity for specific receptors. This makes it an ideal tool for studying the function of GPCRs and their downstream signaling pathways. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to use appropriate safety measures when handling this compound in lab experiments.

Future Directions

There are several future directions for research on {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride. One direction is the development of new drugs that target specific GPCRs and their downstream signaling pathways. Another direction is the study of the compound's potential in the treatment of various diseases such as inflammation, pain, and immune-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure product, and it has been shown to be a potent agonist for the GPR35 receptor. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.

Scientific Research Applications

{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride has been used in various scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of transmembrane receptors that play a crucial role in cell signaling. This compound has been shown to be a potent agonist for the GPR35 receptor, which is involved in various physiological processes such as inflammation, pain, and immune response.

properties

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2.ClH/c1-12-15(5-2-6-16(12)18)17-8-7-14(21-17)11-19-10-13-4-3-9-20-13;/h2-9,19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFLUIKDIZUJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride

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